molecular formula C10H9BrClF3S B14072410 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene

Katalognummer: B14072410
Molekulargewicht: 333.60 g/mol
InChI-Schlüssel: NRITYUVXFHJTBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and a trifluoromethylthio group

Vorbereitungsmethoden

The synthesis of 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethylthio group can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and activity within the body.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromopropyl)-3-chloro-5-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chlorine atom and has different reactivity and applications.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and different chemical properties.

    3-Bromo-1-phenylpropane: This compound lacks the trifluoromethylthio group and has different applications in organic synthesis.

Eigenschaften

Molekularformel

C10H9BrClF3S

Molekulargewicht

333.60 g/mol

IUPAC-Name

1-(3-bromopropyl)-3-chloro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrClF3S/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2

InChI-Schlüssel

NRITYUVXFHJTBI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1SC(F)(F)F)Cl)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.